molecular formula C25H23NO4 B2817276 2-(3,5-Dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 1262629-25-3

2-(3,5-Dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Cat. No. B2817276
CAS RN: 1262629-25-3
M. Wt: 401.462
InChI Key: KIAHYBHCJZLAKK-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, also known as DIFMAC, is a synthetic compound that belongs to the class of N-protected amino acids. It has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

Synthetic Applications 2-(3,5-Dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is utilized in the field of chemical synthesis. For instance, its derivative, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, is synthesized from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, indicating the compound's role in the synthesis of complex organic structures (Le & Goodnow, 2004).

Chemical Analysis and Detection In biochemical research, the compound is involved in fluorographic procedures for radioactivity detection in polyacrylamide gels. A study optimized a procedure using acetic acid as the solvent for 2,5-diphenyloxazole, comparing it with existing methods and highlighting its technical advantages, such as the elimination of pre-fixing proteins in gels (Skinner & Griswold, 1983).

Protective Group in Chemical Synthesis The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from the compound, is used for protecting hydroxy-groups in various chemical syntheses. It is compatible with a range of acid- and base-labile protecting groups and can be conveniently removed while keeping other sensitive groups intact, showcasing its utility in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).

Material Synthesis and Characterization The compound is also involved in the synthesis and characterization of materials. For instance, a study discusses the synthesis of a series of 1,3,5-triaryl-2-pyrazolines with the compound playing a role in the reaction process. The synthesized compounds exhibited fluorescence properties, indicating the compound's relevance in the development of new materials with specific optical properties (Hasan et al., 2011).

properties

IUPAC Name

2-(3,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-15-11-16(2)13-17(12-15)23(24(27)28)26-25(29)30-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAHYBHCJZLAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262629-25-3
Record name 2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
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